

# Application Notes: Labeling Nucleic Acids with Sulfo-Cy3-Methyltetrazine

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## Compound of Interest

Compound Name: Sulfo-Cy3-Methyltetrazine

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## Introduction

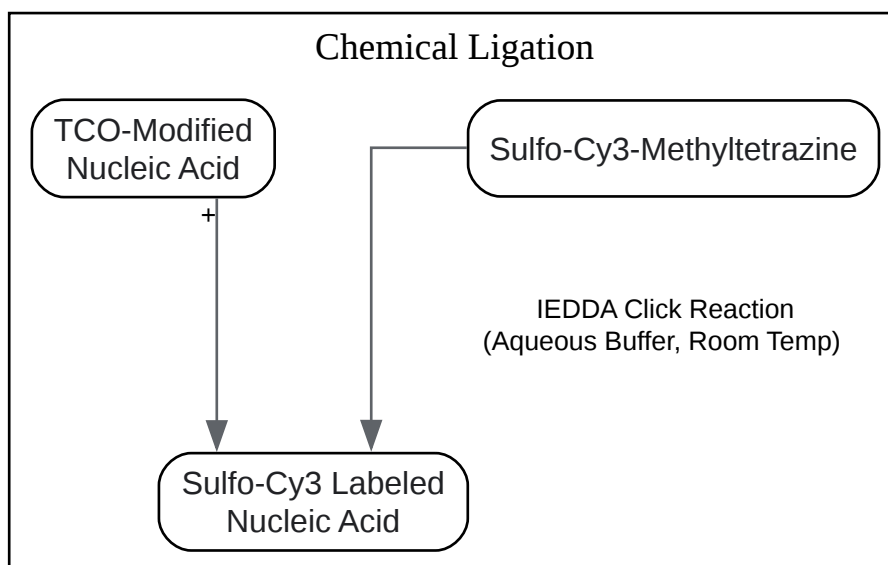
The precise and efficient labeling of nucleic acids is fundamental to a wide array of applications in molecular biology, diagnostics, and therapeutics. **Sulfo-Cy3-Methyltetrazine** is a water-soluble, bright orange fluorescent dye activated with a methyltetrazine moiety. This reagent is designed for the highly specific and rapid labeling of nucleic acids that have been modified to contain a trans-cyclooctene (TCO) group. The labeling reaction is based on the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a bioorthogonal "click chemistry" reaction between the tetrazine and the TCO group.<sup>[1]</sup> This reaction is exceptionally fast, proceeds under mild, aqueous conditions without the need for a catalyst, and offers high specificity, minimizing off-target labeling in complex biological samples.<sup>[1][2]</sup>

The Sulfo-Cy3 dye is a sulfonated version of the popular Cy3 dye, which enhances its water solubility and reduces aggregation, making it ideal for labeling biomolecules in aqueous buffers.<sup>[3][4]</sup> Its fluorescent properties, characterized by a high extinction coefficient and good quantum yield, make it readily detectable with standard fluorescence instrumentation.<sup>[5][6]</sup>

This document provides detailed protocols for the enzymatic and post-synthesis modification of nucleic acids to incorporate TCO groups, followed by a robust protocol for labeling with **Sulfo-Cy3-Methyltetrazine** and subsequent purification of the fluorescently labeled product.

## Chemical Reaction and Workflow

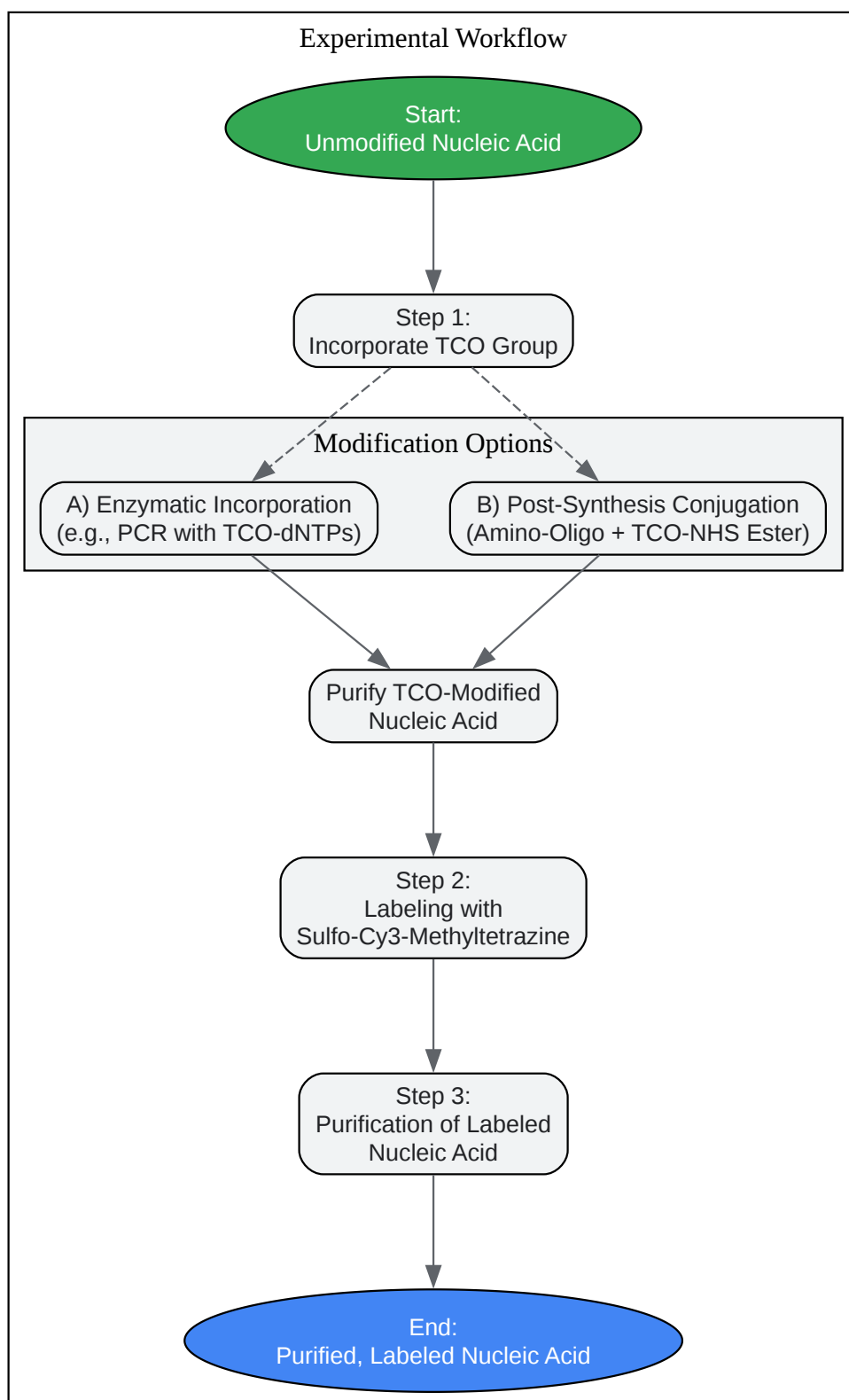
The core of the labeling strategy is the bioorthogonal reaction between a TCO-modified nucleic acid and **Sulfo-Cy3-Methyltetrazine**. This reaction is highly efficient and forms a stable covalent bond.



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**Figure 1:** TCO-Tetrazine Ligation Reaction.

The overall experimental process involves two main stages: the introduction of the TCO group into the nucleic acid and the subsequent labeling with the tetrazine-modified dye.



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**Figure 2:** General Experimental Workflow.

## Quantitative Data Summary

The efficiency of the TCO-tetrazine ligation is a key advantage of this labeling method. The table below summarizes key quantitative parameters associated with this technique and the Sulfo-Cy3 fluorophore.

Parameter	Value	Notes
Reaction Kinetics		
Second-Order Rate Constant	>800 M <sup>-1</sup> s <sup>-1</sup>	Generally for TCO-tetrazine reactions, enabling efficient labeling at low concentrations. [1][7]
~210 M <sup>-1</sup> s <sup>-1</sup>	A specific reported rate for a TCO-tetrazine reaction in PBS at 37°C.[8]	
Labeling Efficiency		
Conversion (Long Linker)	81-90%	Achieved with TCO-dNTPs featuring a longer PEG3 linker, as analyzed by PAGE.
Conversion (Short Linker)	42-64%	Achieved with TCO-dNTPs featuring a shorter propargylcarbamate linker, highlighting the importance of linker length.
Fluorophore Properties (Sulfo-Cy3)		
Excitation Maximum (λ <sub>ex</sub> )	~554-555 nm	[3][4][9]
Emission Maximum (λ <sub>em</sub> )	~568-572 nm	[3][4][9]
Extinction Coefficient	~150,000-162,000 M <sup>-1</sup> cm <sup>-1</sup>	[3][5]
Fluorescence Quantum Yield (Free Dye)	~0.1	[5]
Fluorescence Quantum Yield (on ssDNA)	~0.09 (decreases on dsDNA)	The quantum yield is sensitive to the local environment and can change upon conjugation and hybridization.[1][10]

## Experimental Protocols

### Protocol 1: Enzymatic Incorporation of TCO into DNA via PCR

This protocol describes the incorporation of a trans-cyclooctene-modified deoxythymidine triphosphate (TCO-TTP) into a DNA strand during a polymerase chain reaction (PCR). The resulting TCO-containing PCR product can then be directly used for labeling.

#### Materials:

- DNA template
- Forward and reverse primers
- KOD XL DNA polymerase (or another suitable polymerase tolerant of modified dNTPs)
- Standard dNTP mix (dATP, dCTP, dGTP)
- trans-Cyclooctene-dUTP (TCO-dUTP) or trans-Cyclooctene-dCTP (TCO-dCTP)
- PCR buffer
- Nuclease-free water

#### Procedure:

- Set up the PCR reaction: In a sterile PCR tube, combine the following components. The final volume is typically 20-50  $\mu\text{L}$ .
  - 10X PCR Buffer: 5  $\mu\text{L}$
  - dNTPs (10 mM each of dATP, dCTP, dGTP): 1  $\mu\text{L}$
  - TCO-dUTP (10 mM): 1  $\mu\text{L}$  (This replaces dTTP in the reaction)
  - Forward Primer (10  $\mu\text{M}$ ): 1  $\mu\text{L}$
  - Reverse Primer (10  $\mu\text{M}$ ): 1  $\mu\text{L}$

- DNA Template (10 ng/μL): 1 μL
- KOD XL DNA Polymerase (1 U/μL): 0.5 μL
- Nuclease-free water: to a final volume of 50 μL
- Perform thermal cycling: The following conditions are a general guideline and should be optimized for your specific primers and template.
  - Initial Denaturation: 95°C for 2 minutes
  - 30-35 Cycles:
    - Denaturation: 95°C for 20 seconds
    - Annealing: 55-65°C for 30 seconds (optimize based on primer T<sub>m</sub>)
    - Extension: 72°C for 30 seconds (adjust for amplicon length)
  - Final Extension: 72°C for 5 minutes
  - Hold: 4°C
- Analyze PCR product: Run a small aliquot (e.g., 5 μL) of the PCR product on an agarose gel to confirm successful amplification and correct product size.
- Purify the TCO-modified PCR product: Use a standard PCR purification kit (spin column-based) or ethanol precipitation (see Protocol 4) to remove primers, unincorporated dNTPs, and enzyme. Elute the purified TCO-modified DNA in nuclease-free water or a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).

## Protocol 2: Post-Synthesis Labeling of Amino-Modified Oligonucleotides with TCO

This protocol is for modifying an oligonucleotide that has been synthesized with a primary amine group (e.g., at the 5' or 3' end) with a TCO-NHS ester.

Materials:

- Amino-modified oligonucleotide (100  $\mu$ M stock in nuclease-free water)
- TCO-PEG-NHS Ester (e.g., TCO-PEG4-NHS Ester)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- 1 M Sodium Bicarbonate buffer, pH 8.5
- Nuclease-free water

#### Procedure:

- Prepare TCO-NHS ester stock solution: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM. NHS esters are moisture-sensitive.
- Set up the conjugation reaction:
  - In a microcentrifuge tube, mix 10  $\mu$ L of the 100  $\mu$ M amino-modified oligonucleotide (1 nmol) with 80  $\mu$ L of 1 M Sodium Bicarbonate buffer.
  - Add a 20-fold molar excess of the TCO-NHS ester. For 1 nmol of oligo, this would be 2  $\mu$ L of the 10 mM stock solution (20 nmol).
  - Adjust the final volume to 100  $\mu$ L with nuclease-free water if necessary.
- Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours in the dark.
- Purify the TCO-modified oligonucleotide: Remove the excess TCO-NHS ester and by-products using ethanol precipitation (see Protocol 4) or a desalting spin column suitable for oligonucleotides.

## Protocol 3: Labeling of TCO-Modified Nucleic Acids with Sulfo-Cy3-Methyltetrazine

This protocol describes the final labeling step, reacting the TCO-modified nucleic acid (from Protocol 1 or 2) with **Sulfo-Cy3-Methyltetrazine**.



#### Materials:

- Purified TCO-modified nucleic acid (DNA or RNA)
- **Sulfo-Cy3-Methyltetrazine**
- Anhydrous DMSO
- Phosphate-Buffered Saline (PBS), pH 7.4
- Nuclease-free water

#### Procedure:

- Prepare **Sulfo-Cy3-Methyltetrazine** stock solution: Dissolve the **Sulfo-Cy3-Methyltetrazine** in anhydrous DMSO to a concentration of 1-10 mM. Store any unused portion at -20°C, protected from light and moisture.
- Set up the labeling reaction:
  - In a microcentrifuge tube, dilute the purified TCO-modified nucleic acid in PBS (pH 7.4). A typical starting concentration is 0.2-10 µM.
  - Add **Sulfo-Cy3-Methyltetrazine** to the reaction. A 5 to 10-fold molar excess of the dye over the nucleic acid is recommended to ensure complete labeling. For example, for a 50 µL reaction containing TCO-DNA at 10 µM (0.5 nmol), add 2.5-5 nmol of the dye (e.g., 0.25-0.5 µL of a 10 mM stock).
- Incubate: Mix gently and incubate the reaction at room temperature for 30-60 minutes, protected from light. The reaction is often complete in under 30 minutes due to the fast kinetics.
- Purify the labeled nucleic acid: Proceed immediately to purification to remove the unreacted dye (see Protocol 4 or 5).

## Protocol 4: Purification by Ethanol Precipitation

This method is effective for removing unincorporated dyes and salts from oligonucleotides >18 nucleotides in length.[\[11\]](#)[\[12\]](#)

#### Materials:

- 3 M Sodium Acetate, pH 5.2
- 100% Ethanol, ice-cold
- 70% Ethanol, ice-cold
- Nuclease-free water or TE buffer (10 mM Tris, 0.1 mM EDTA, pH 8.0)

#### Procedure:

- Initial Setup: To your labeled nucleic acid solution (e.g., 50  $\mu$ L from Protocol 3), add nuclease-free water to bring the volume to 100  $\mu$ L.
- Add Salt: Add 1/10th volume (10  $\mu$ L) of 3 M Sodium Acetate, pH 5.2. Mix well.[\[13\]](#)
- Precipitate: Add 2.5 to 3 volumes (relative to the new volume of 110  $\mu$ L, so add ~300  $\mu$ L) of ice-cold 100% ethanol. Vortex briefly.
- Incubate: Incubate at -20°C for at least 30 minutes. For very small amounts of nucleic acid, incubation can be extended to overnight.[\[14\]](#)[\[15\]](#)
- Centrifuge: Centrifuge the sample at >12,000 x g for 15-30 minutes at 4°C.[\[13\]](#)
- Wash: Carefully decant the supernatant without disturbing the pellet (which may be invisible). Add 200-500  $\mu$ L of ice-cold 70% ethanol to wash the pellet.[\[14\]](#)
- Centrifuge again: Centrifuge at >12,000 x g for 5-10 minutes at 4°C.
- Dry: Carefully remove the supernatant. Air-dry the pellet for 5-10 minutes at room temperature to remove residual ethanol. Do not over-dry.
- Resuspend: Resuspend the purified, labeled nucleic acid pellet in a desired volume of nuclease-free water or TE buffer.

## Protocol 5: Purification by Spin Column

Spin columns are a rapid and convenient method for purifying labeled nucleic acids.[\[16\]](#)[\[17\]](#)[\[18\]](#)

### Materials:

- A commercial DNA/RNA purification or desalting spin column kit (e.g., with a silica membrane).
- Binding, wash, and elution buffers (typically provided with the kit).
- Microcentrifuge.

### Procedure:

- Follow Manufacturer's Instructions: The exact steps can vary between manufacturers, but the general principle is as follows.
- Binding: Add a high-salt binding buffer (often containing guanidine HCl and isopropanol) to your labeling reaction mixture.[\[19\]](#)
- Load: Transfer the mixture to the spin column (placed in a collection tube).
- Centrifuge: Centrifuge for 30-60 seconds at  $\sim 10,000 \times g$ . The labeled nucleic acid will bind to the silica membrane, and the unreacted dye and salts will pass through into the collection tube. Discard the flow-through.[\[19\]](#)
- Wash: Add a wash buffer (typically containing ethanol) to the column and centrifuge again. Repeat this step as recommended by the manufacturer to remove all impurities.
- Dry Spin: Perform a final centrifugation of the empty column to remove any residual ethanol.[\[19\]](#)
- Elute: Place the column in a clean, sterile collection tube. Add a low-salt elution buffer (e.g., 10 mM Tris-HCl, pH 8.5) or nuclease-free water directly to the center of the membrane. Incubate for 1-2 minutes.
- Collect: Centrifuge for 1 minute at  $\sim 10,000 \times g$  to collect the purified, labeled nucleic acid.

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